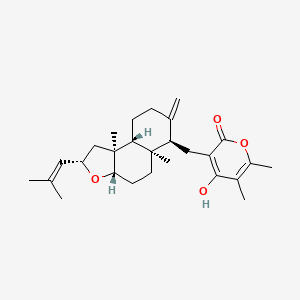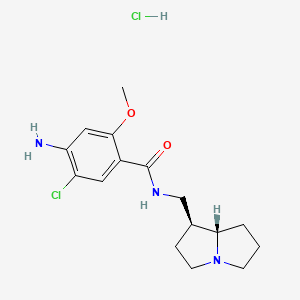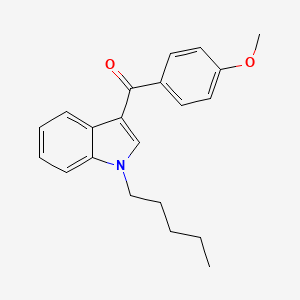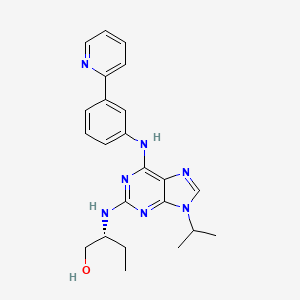![molecular formula C25H27N3O3 B1193721 N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine CAS No. 2089227-65-4](/img/structure/B1193721.png)
N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine
説明
Synthesis Analysis
The synthesis of compounds related to "N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine" often involves complex procedures aiming at modifying the piperidine or glycine backbone to achieve desired biological activities. For instance, Lindsley et al. (2006) detailed the design and synthesis of Glycine Transporter-1 inhibitors derived from a series of [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides, showcasing the methodology that could be analogous to synthesizing our compound of interest (Lindsley et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is pivotal in determining their interaction with biological targets. The crystallographic analysis by Zabadal et al. (2003) on related naphthalene-based compounds highlights the importance of molecular conformation and intermolecular interactions, such as hydrogen bonding, in defining the bioactive conformation (Zabadal et al., 2003).
Chemical Reactions and Properties
Understanding the chemical reactivity and interaction of "N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine" with other molecules is essential for assessing its therapeutic potential and safety profile. The work by Bowman (1983) on related compounds provides insight into the chemical transformations that these molecules can undergo, which is critical for predicting the behavior of our compound under physiological conditions (Bowman, 1983).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, significantly affect the compound's formulation and delivery. Yamamoto et al. (2016) explored the physical properties of GlyT1 inhibitors, providing a framework for understanding how such properties might impact the use of "N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine" in a therapeutic context (Yamamoto et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for the compound's biological activity and stability. The study by Chen (1959) on the dissociation constants of N-aryl glycines offers valuable information on the compound's behavior in biological systems, which could be extrapolated to understand our compound of interest's chemical properties (Chen, 1959).
科学的研究の応用
Inhibitors for Glycine Transporters and Pain Management : One application of derivatives of this compound involves the inhibition of glycine transporter type-2 (GlyT-2). Research has shown that certain derivatives can exhibit anti-allodynia effects in mouse models of neuropathic pain, indicating potential use in pain management (Takahashi et al., 2014).
Aldose Reductase Inhibition : The compound has been studied in the context of aldose reductase inhibition. Derivatives of N-(phenylsulfonyl)glycines have shown promise in inhibiting rat lens aldose reductase, which is significant for the treatment of diabetic complications (Deruiter et al., 1989).
Design of Glycine Transporter-1 Inhibitors : There has been research into the design and synthesis of glycine transporter-1 inhibitors, derived from similar compounds. These inhibitors are potential therapeutic agents for disorders like schizophrenia and cognitive impairment (Lindsley et al., 2006).
Bichromophoric Compounds Study : Studies on N-(1-naphthylacetyl)glycine phenacyl ester have revealed insights into the structures of bichromophoric compounds, which are held together by intermolecular hydrogen bonds. This research could have implications in the design of new materials and drugs (Zabadal et al., 2003).
Post-Polymerization Functionalization : The compound has been used in post-polymerization modification methods, specifically in the modification of α-terminal functionalized poly-(N-methyl-glycine), which is significant for bioconjugation applications (Borova et al., 2021).
Antiviral Agent Development : Naphthalene-derived glycine derivatives have been investigated for their inhibitory activity against HIV, suggesting potential applications in the development of antiviral agents (Hamad et al., 2010).
Discovery of Potent Glycine Transporter 1 Inhibitors : Additional research has focused on the identification of structurally diverse compounds as potent Glycine Transporter 1 inhibitors, indicating their potential in treating central nervous system disorders (Yamamoto et al., 2016).
特性
IUPAC Name |
2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDHWOWCHGYSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)


![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)
![4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)